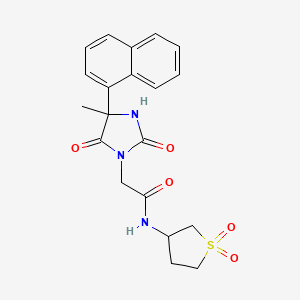![molecular formula C15H13N3O4S2 B10815741 2-(Benzo[c][1,2,5]thiadiazol-4-ylsulfonyl)-N-(3-methoxyphenyl)acetamide](/img/structure/B10815741.png)
2-(Benzo[c][1,2,5]thiadiazol-4-ylsulfonyl)-N-(3-methoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of WAY-329593 involves multiple steps, including the formation of key intermediates and the final coupling reactionThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity . Industrial production methods may vary, but they generally follow similar principles to optimize scalability and cost-effectiveness.
Chemical Reactions Analysis
WAY-329593 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens, acids, and bases.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
WAY-329593 has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various organic synthesis reactions to study reaction mechanisms and develop new synthetic methodologies.
Biology: It is used in biochemical assays to investigate enzyme activities, protein interactions, and cellular pathways.
Medicine: It is explored for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and neuroprotective properties.
Mechanism of Action
The mechanism of action of WAY-329593 involves its interaction with specific molecular targets and pathways. It is known to modulate the activity of certain enzymes and receptors, leading to changes in cellular signaling and function. The exact molecular targets and pathways involved may vary depending on the specific application and context .
Comparison with Similar Compounds
WAY-329593 can be compared with other similar compounds based on its chemical structure and properties. Some similar compounds include:
WAY-100635: A selective serotonin receptor antagonist.
WAY-120491: A potent inhibitor of certain enzymes involved in inflammation.
WAY-200070: A selective estrogen receptor modulator.
Properties
Molecular Formula |
C15H13N3O4S2 |
|---|---|
Molecular Weight |
363.4 g/mol |
IUPAC Name |
2-(2,1,3-benzothiadiazol-4-ylsulfonyl)-N-(3-methoxyphenyl)acetamide |
InChI |
InChI=1S/C15H13N3O4S2/c1-22-11-5-2-4-10(8-11)16-14(19)9-24(20,21)13-7-3-6-12-15(13)18-23-17-12/h2-8H,9H2,1H3,(H,16,19) |
InChI Key |
BOVGODMYQVCLSL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CS(=O)(=O)C2=CC=CC3=NSN=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


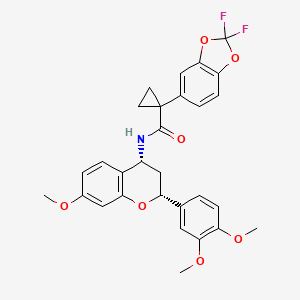
![3-(4-Methylphenyl)-5-(2-phenylethoxy)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10815681.png)
![5-Chloro-3-(2-nitrophenyl)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10815685.png)
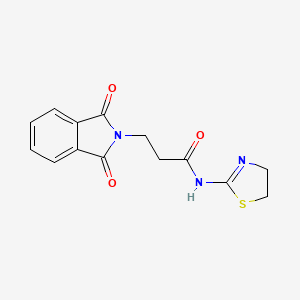
![N-ethyl-N-(2-fluorophenyl)-7-methylthieno[2,3-b]quinoline-2-carboxamide](/img/structure/B10815695.png)
![5-Piperidin-1-yl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10815700.png)
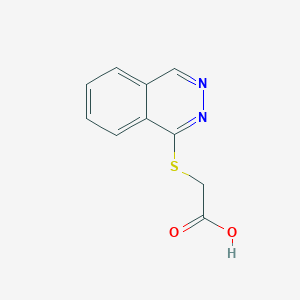
![1-(4-(4-(7-Methylthieno[2,3-b]quinoline-2-carbonyl)piperazin-1-yl)phenyl)ethan-1-one](/img/structure/B10815712.png)
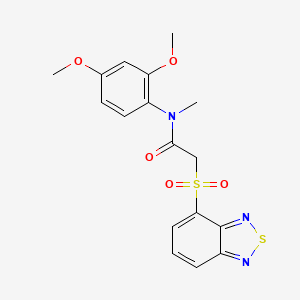
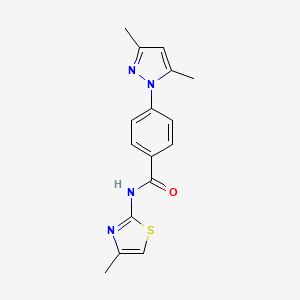
![2-(Benzo[c][1,2,5]thiadiazol-4-ylsulfonyl)-N-(3-ethylphenyl)acetamide](/img/structure/B10815747.png)
![2-(Benzo[c][1,2,5]thiadiazol-4-ylsulfonyl)-N-(2,6-dimethylphenyl)acetamide](/img/structure/B10815757.png)
![2-(Benzo[c][1,2,5]thiadiazol-4-ylsulfonyl)-N-(2,4-difluorophenyl)acetamide](/img/structure/B10815758.png)
